molecular formula C11H16ClN2O4PS B14421186 Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester CAS No. 87112-25-2

Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester

Cat. No.: B14421186
CAS No.: 87112-25-2
M. Wt: 338.75 g/mol
InChI Key: KJFJMUPUDSSSPB-UHFFFAOYSA-N
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Description

Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is a complex organic compound that belongs to the class of phosphoramidothioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester typically involves the reaction of phosphoramidothioic acid derivatives with appropriate chlorinated and nitro-substituted phenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the desired product. Quality control measures are essential to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pesticides and herbicides due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphoramidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

    Organophosphates: Known for their use in agriculture as pesticides, these compounds have similar reactivity but different safety profiles.

Uniqueness

Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

87112-25-2

Molecular Formula

C11H16ClN2O4PS

Molecular Weight

338.75 g/mol

IUPAC Name

N-[(2-chloro-6-nitrophenoxy)-ethoxyphosphinothioyl]propan-2-amine

InChI

InChI=1S/C11H16ClN2O4PS/c1-4-17-19(20,13-8(2)3)18-11-9(12)6-5-7-10(11)14(15)16/h5-8H,4H2,1-3H3,(H,13,20)

InChI Key

KJFJMUPUDSSSPB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(NC(C)C)OC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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